2-(2,6-Dimethyl-4-nitrophenoxy)acetamide
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Overview
Description
2-(2,6-Dimethyl-4-nitrophenoxy)acetamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitrophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide typically involves the reaction of 2,6-dimethyl-4-nitrophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Major Products Formed
Reduction: 2-(2,6-Dimethyl-4-aminophenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dimethyl-4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)acetamide
- 2-(2-Nitrophenoxy)acetamide
- N-(2,6-Dimethylphenyl)-2-(4-nitrophenoxy)acetamide
Uniqueness
2-(2,6-Dimethyl-4-nitrophenoxy)acetamide is unique due to the presence of both dimethyl and nitro substituents on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2,6-dimethyl-4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-6-3-8(12(14)15)4-7(2)10(6)16-5-9(11)13/h3-4H,5H2,1-2H3,(H2,11,13) |
InChI Key |
LSEUZQOQCBLIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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